

Independent Validation of BAY-155's Anti-Proliferative Effects: A Comparative Guide

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Compound of Interest

Compound Name: BAY-155

Cat. No.: B15572040

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of **BAY-155** with other menin-MLL inhibitors, supported by experimental data.

Introduction to BAY-155 and Menin-MLL Inhibition

BAY-155 is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements, as well as showing pathogenic roles in some solid tumors. By disrupting the menin-MLL complex, **BAY-155** aims to inhibit the transcription of key oncogenes, leading to a reduction in cancer cell proliferation and survival. This guide presents an independent validation of **BAY-155**'s anti-proliferative effects in comparison to other known menin-MLL inhibitors.

Comparative Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **BAY-155** and its alternatives across various cancer cell lines. Lower IC₅₀ values indicate greater potency.

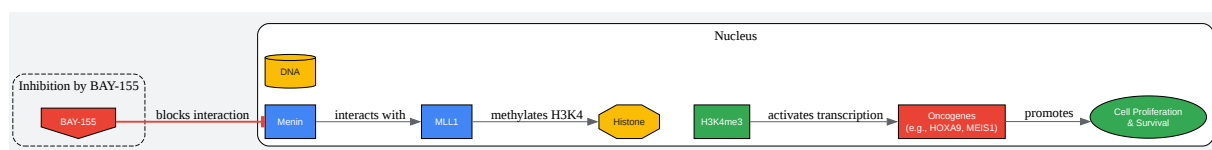
Compound	Cell Line	Cancer Type	IC50 (nM)
BAY-155	MOLM-13	Acute Myeloid Leukemia (AML)	Data not publicly available in cited sources
MV-4-11	Acute Myeloid Leukemia (AML)	Data not publicly available in cited sources	
MI-503	MLL-AF9 transformed murine bone marrow cells	Leukemia	220[1]
Human MLL leukemia cell lines	Leukemia	250 - 570	
143B	Osteosarcoma	130[2]	
HOS	Osteosarcoma	160[2]	
Saos-2	Osteosarcoma	290[2]	
Revumenib (SNDX-5613)	MV-4-11	Acute Myeloid Leukemia (AML)	10 - 20[2][3][4][5]
RS4;11	Acute Lymphoblastic Leukemia (ALL)	10 - 20[2][3]	
MOLM-13	Acute Myeloid Leukemia (AML)	10 - 20[2][3]	
KOPN-8	Acute Lymphoblastic Leukemia (ALL)	10 - 20[2][3]	
Ziftomenib (KO-539)	MOLM13	Acute Myeloid Leukemia (AML)	< 25[6]
MV4-11	Acute Myeloid Leukemia (AML)	< 25[6]	
OCI-AML2	Acute Myeloid Leukemia (AML)	< 25[6]	

OCI-AML3	Acute Myeloid Leukemia (AML)	< 25
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Note: While direct IC50 values for **BAY-155** were not available in the public domain, a study by Brzezinka et al. (2020) demonstrated that the inhibitory effects of **BAY-155** on the proliferation of MOLM-13 and MV-4-11 cells were 6.3 times and 2.8 times higher than that of MI-503, respectively.

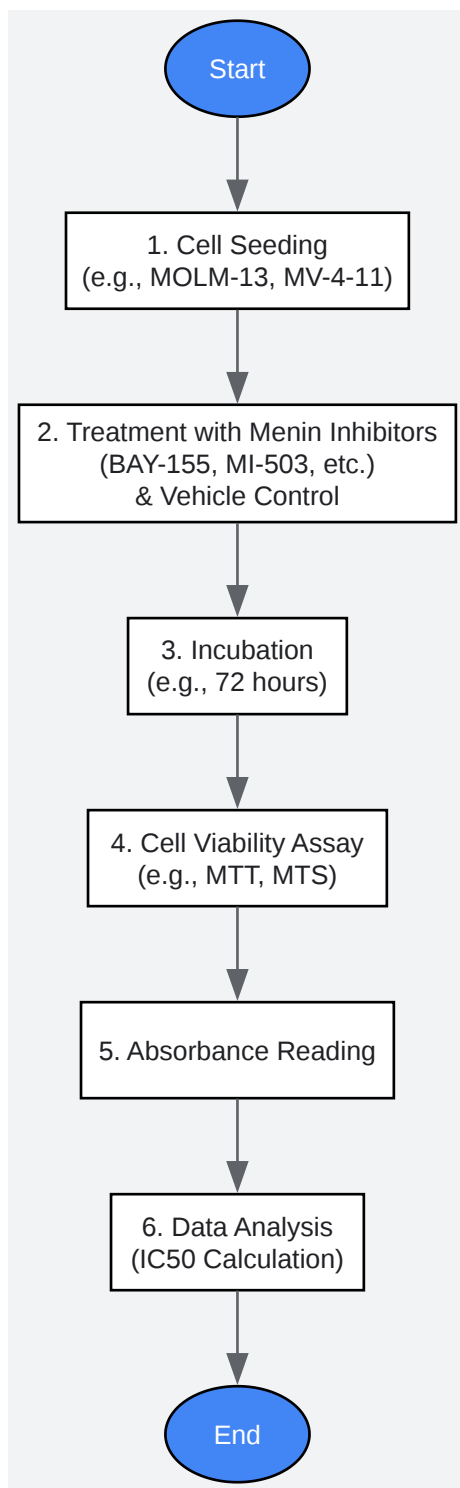
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating the anti-proliferative effects, the following diagrams are provided.



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Caption: Mechanism of Menin-MLL interaction and its inhibition by **BAY-155**.



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Caption: Workflow for assessing the anti-proliferative effects of menin inhibitors.

Experimental Protocols

The following is a representative protocol for a cell proliferation assay, based on methodologies commonly used for evaluating menin-MLL inhibitors. For a detailed protocol specific to the comparison of **BAY-155** and MI-503, refer to the supplementary materials of Brzezinka K, et al. *Cancers (Basel)*. 2020 Jan 14;12(1):201.

Cell Proliferation Assay (MTT-based)

- Cell Culture and Seeding:
 - Culture cancer cell lines (e.g., MOLM-13, MV-4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of media.
 - Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach and resume growth.
- Compound Treatment:
 - Prepare a serial dilution of **BAY-155** and alternative inhibitors in the appropriate cell culture medium.
 - Remove the medium from the wells and add 100 μ L of medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).
 - Incubate the plates for 72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - Add 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
 - Incubate the plates for an additional 4 hours at 37°C.
 - Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently pipette to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Subtract the background absorbance from a well containing only medium.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available data indicates that **BAY-155** is a potent inhibitor of the menin-MLL interaction with significant anti-proliferative effects, particularly in leukemia cell lines harboring MLL rearrangements. While direct comparative IC₅₀ values for **BAY-155** are not widely published, its enhanced potency relative to MI-503 in key leukemia cell lines is a noteworthy finding. Newer generation menin inhibitors, such as revumenib and ziftomenib, also demonstrate high potency in similar cell line models. The provided experimental framework allows for the independent validation and comparison of these compounds, which is essential for advancing research and development in this therapeutic area.

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